(R)-Phenyl-p-tolylsulfoxid

Description

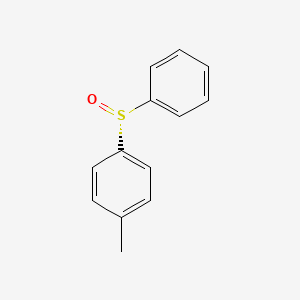

®-Phenyl-p-tolylsulfoxide is a chiral sulfoxide compound characterized by the presence of a phenyl group and a p-tolyl group attached to a sulfur atom. This compound is of significant interest in organic chemistry due to its chiral nature and its utility as a building block in the synthesis of various pharmaceuticals and fine chemicals.

Properties

IUPAC Name |

1-methyl-4-[(R)-phenylsulfinyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c1-11-7-9-13(10-8-11)15(14)12-5-3-2-4-6-12/h2-10H,1H3/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNQTORHACKHCW-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Phenyl-p-tolylsulfoxide typically involves the oxidation of the corresponding sulfide. One common method is the asymmetric oxidation of phenyl-p-tolyl sulfide using chiral oxidizing agents such as titanium-tartrate complexes. The reaction is carried out under controlled conditions to ensure high enantioselectivity.

Industrial Production Methods: In an industrial setting, the production of ®-Phenyl-p-tolylsulfoxide may involve the use of large-scale oxidation processes with chiral catalysts. These processes are optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and to facilitate the separation of the desired enantiomer.

Types of Reactions:

Oxidation: ®-Phenyl-p-tolylsulfoxide can undergo further oxidation to form the corresponding sulfone.

Reduction: It can be reduced back to the sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where the sulfur atom acts as an electrophilic center.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as thiolates or amines can be used under mild conditions.

Major Products:

Oxidation: Phenyl-p-tolyl sulfone.

Reduction: Phenyl-p-tolyl sulfide.

Substitution: Various substituted sulfoxides depending on the nucleophile used.

Scientific Research Applications

®-Phenyl-p-tolylsulfoxide is utilized in several scientific research fields:

Chemistry: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology: The compound is studied for its potential biological activity and its role in enzyme inhibition.

Medicine: It is used in the synthesis of chiral drugs, where its enantiomeric purity is crucial for the desired pharmacological effects.

Industry: Employed in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which ®-Phenyl-p-tolylsulfoxide exerts its effects involves its interaction with various molecular targets. The sulfoxide group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction often involves the formation of a sulfoxide-enzyme complex, which can inhibit or activate the enzyme’s function depending on the context.

Comparison with Similar Compounds

(S)-Phenyl-p-tolylsulfoxide: The enantiomer of ®-Phenyl-p-tolylsulfoxide, with similar chemical properties but different biological activities.

Phenyl methyl sulfoxide: A simpler sulfoxide with a methyl group instead of a p-tolyl group.

Diphenyl sulfoxide: Contains two phenyl groups attached to the sulfur atom.

Uniqueness: ®-Phenyl-p-tolylsulfoxide is unique due to its chiral nature and the presence of both phenyl and p-tolyl groups, which confer specific steric and electronic properties. These properties make it particularly useful in asymmetric synthesis and in the development of chiral drugs.

Biological Activity

(R)-Phenyl-p-tolylsulfoxid, a chiral sulfoxide, has garnered attention in the field of organic chemistry and medicinal chemistry due to its unique biological activities. This compound is characterized by a sulfoxide functional group, which significantly influences its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential applications in various fields.

This compound can be synthesized through various methods, including oxidation of the corresponding thioether or via asymmetric synthesis techniques. One notable method involves the dynamic kinetic resolution of allylic sulfoxides, where (R)-phenyl allyl sulfoxide racemizes with a half-life of approximately 4.4 hours at 40 °C in benzene . The stability and reactivity of this compound are influenced by solvent polarity, with slower racemization observed in polar solvents compared to non-polar ones .

Antifungal and Antimicrobial Properties

Research indicates that sulfoxides, including this compound, exhibit antifungal activity. A study demonstrated that various sulfoxides possess significant antifungal properties, making them potential candidates for developing new antifungal agents . The mechanism typically involves disruption of fungal cell membranes or interference with metabolic pathways.

Enzyme Inhibition

This compound has also been studied for its role as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes, potentially leading to therapeutic applications in treating diseases where enzyme dysregulation is a factor. For example, sulfoxides have been shown to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism .

Case Studies

A case study explored the use of this compound in the synthesis of biologically active compounds. The compound was used as a chiral auxiliary in asymmetric synthesis, demonstrating its utility in producing enantiomerically pure products that exhibit enhanced biological activity compared to their racemic counterparts .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : Sulfoxides can integrate into lipid membranes, altering their fluidity and permeability.

- Enzyme Interaction : The compound's ability to bind to enzymes can inhibit their function, affecting metabolic pathways.

- Chirality Effects : The stereochemistry of this compound plays a crucial role in its interaction with biological targets, often leading to different biological outcomes compared to its enantiomers.

Data Summary

| Property | Value/Description |

|---|---|

| Chemical Structure | Chiral sulfoxide with phenyl and p-tolyl groups |

| Synthesis Method | Dynamic kinetic resolution; oxidation of thioethers |

| Antifungal Activity | Significant against various fungal strains |

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes |

| Racemization Half-life | 4.4 hours at 40 °C in benzene |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.